molecular formula C13H23NO3 B2999266 Cis-Tert-Butyl 3A-(Hydroxymethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate CAS No. 1445951-44-9

Cis-Tert-Butyl 3A-(Hydroxymethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate

Cat. No.: B2999266
CAS No.: 1445951-44-9
M. Wt: 241.331
InChI Key: BBMPPFABSXELKV-GXFFZTMASA-N
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Description

Cis-Tert-Butyl 3A-(Hydroxymethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate is a complex organic compound with a unique structure that includes a hexahydrocyclopenta ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-Tert-Butyl 3A-(Hydroxymethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalyst like iron (III) chloride under mild conditions . The reaction conditions are optimized to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Cis-Tert-Butyl 3A-(Hydroxymethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce primary alcohols.

Scientific Research Applications

Cis-Tert-Butyl 3A-(Hydroxymethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cis-Tert-Butyl 3A-(Hydroxymethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a hexahydrocyclopenta ring with a pyrrole ring and the presence of a tert-butyl group make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl (3aR,6aR)-3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-10-5-4-6-13(10,8-14)9-15/h10,15H,4-9H2,1-3H3/t10-,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMPPFABSXELKV-GXFFZTMASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC2(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCC[C@@]2(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445951-44-9
Record name rac-tert-butyl (3aR,6aR)-3a-(hydroxymethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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